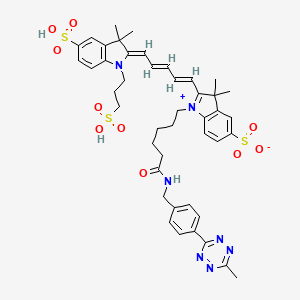

Sulfo-Cy5-Methyltetrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C44H51N7O10S3 |

|---|---|

分子量 |

934.1 g/mol |

IUPAC 名称 |

2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61) |

InChI 键 |

ZXNMMOJPJIHIMB-UHFFFAOYSA-N |

手性 SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |

规范 SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |

产品来源 |

United States |

Foundational & Exploratory

What is the principle of Sulfo-Cy5-Methyltetrazine bioorthogonal reaction?

An In-depth Technical Guide to the Sulfo-Cy5-Methyltetrazine Bioorthogonal Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, quantitative data, and experimental applications of the this compound bioorthogonal reaction, a cornerstone of modern chemical biology and targeted therapeutics.

Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction

The bioorthogonal reaction involving this compound is a highly efficient, catalyst-free "click chemistry" ligation. The core principle is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the electron-deficient 1,2,4,5-tetrazine (B1199680) ring system and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO) .[1][2][]

Reaction Mechanism: The process occurs in two main steps:

-

[4+2] Cycloaddition: The tetrazine (diene) and the TCO (dienophile) rapidly react to form a highly strained, unstable bicyclic intermediate.[2][4]

-

Retro-Diels-Alder Elimination: This intermediate almost instantaneously undergoes a cycloreversion, irreversibly releasing a molecule of dinitrogen gas (N₂). This step forms a stable, fluorescent 4,5-dihydropyridazine conjugate.[2][5]

This reaction is classified as bioorthogonal because neither the tetrazine nor the TCO moiety reacts with native functional groups found in biological systems, ensuring the reaction is highly specific and does not disrupt normal cellular processes.[5][6] Its exceptional speed and biocompatibility have made it a preferred method for in vivo imaging and bioconjugation.[7][8]

The Fluorogenic "Turn-On" Phenomenon

A critical feature of using this compound is its fluorogenic, or "turn-on," property. In its unreacted state, the tetrazine moiety efficiently quenches the fluorescence of the proximate Cy5 dye, likely through a through-bond energy transfer (TBET) mechanism.[9][10] Upon the iEDDA reaction, the tetrazine is consumed and eliminated as part of the dihydropyridazine (B8628806) product. This permanently removes the quencher, leading to a dramatic increase in the fluorescence quantum yield of the Cy5 dye and a bright, localized signal with a high signal-to-background ratio.[11][12]

Quantitative Data

The performance of the tetrazine-TCO ligation is distinguished by its kinetics and the photophysical properties of the resulting conjugate.

Reaction Kinetics

The iEDDA reaction is renowned for being one of the fastest bioorthogonal reactions discovered to date.[7][13] The second-order rate constant (k₂) is orders of magnitude higher than other click chemistries, such as strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient labeling even at low, physiologically relevant concentrations.[6]

| Reaction Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Citation |

| General Tetrazine-TCO | 800 - 30,000 | Aqueous Media | [6][14] |

| Diphenyl-s-tetrazine + TCO | ~2,000 | 9:1 Methanol/Water | [7][15] |

| Highly Strained TCO Derivatives | Up to 10⁷ | Aqueous Media | [6][8] |

| Strain-Promoted Azide-Alkyne (SPAAC) | ~1 | Aqueous Media | [6] |

| Copper-Catalyzed Azide-Alkyne (CuAAC) | 10 - 10⁴ | Requires Copper Catalyst | [6] |

Photophysical Properties

This compound is a water-soluble cyanine (B1664457) dye derivative. The sulfonated groups enhance its solubility in aqueous buffers and reduce non-specific binding.[16][17] Upon reaction, the photophysical properties shift from a quenched state to the bright, fluorescent state characteristic of Cy5.

| Property | This compound (Unreacted) | Sulfo-Cy5-Dihydropyridazine (Product) | Citation |

| Excitation Maximum (λex) | ~649 nm | ~649 nm | [14][17] |

| Emission Maximum (λem) | ~670 nm | ~670 nm | [14][17] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [14][17] |

| Quantum Yield (Φ) | Very Low (Quenched) | High (~0.2-0.3) | [12] |

| Fluorescence State | "Off" (Dark) | "On" (Bright) | [10][11] |

Visualized Mechanisms and Workflows

Chemical Reaction Mechanism

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Logical Flow of Fluorescence Turn-On

Caption: The logical state change underlying the fluorogenic turn-on mechanism.

Experimental Workflow: Pretargeted Cell Labeling

Caption: A typical experimental workflow for pretargeted live-cell imaging.

Experimental Protocols

The following are generalized protocols that serve as a starting point for experimental design. Optimization of concentrations, incubation times, and buffer conditions is recommended for specific applications.

Protocol: Pretargeted Live-Cell Fluorescence Imaging

This protocol is designed for labeling a specific cell surface protein using an antibody-based pretargeting approach.[11][18]

Materials:

-

Cells expressing the target antigen of interest.

-

Primary antibody conjugated to a TCO moiety (TCO-Antibody).

-

This compound solution (1 mM stock in anhydrous DMSO).

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence microscope with appropriate filters for Cy5 (e.g., Ex: 640/20 nm, Em: 680/30 nm).

Methodology:

-

Cell Preparation: Plate cells on a glass-bottom imaging dish and culture until they reach 60-80% confluency.

-

Pretargeting Step:

-

Dilute the TCO-Antibody in pre-warmed imaging medium to a final concentration of 10-50 nM (this should be optimized).

-

Remove the culture medium from the cells, wash once with PBS, and add the TCO-Antibody solution.

-

Incubate for 45-60 minutes at 37°C in a CO₂ incubator to allow for antibody binding.

-

-

Washing Step:

-

Gently remove the TCO-Antibody solution.

-

Wash the cells three times with 1 mL of pre-warmed imaging medium to remove all unbound antibodies. This step is crucial to minimize background signal.

-

-

Ligation and Imaging:

-

Prepare the staining solution by diluting the this compound stock to a final concentration of 1-5 µM in pre-warmed imaging medium.

-

Add the staining solution to the cells.

-

Immediately begin imaging. The fluorescent signal should develop rapidly as the ligation occurs on the cell surface. Time-lapse imaging can be used to monitor the process.

-

-

Controls:

-

No TCO Control: Incubate cells with an unconjugated antibody, wash, and then add this compound to assess non-specific binding of the probe.

-

No Tetrazine Control: Incubate cells with the TCO-Antibody but not the tetrazine probe to assess any background fluorescence.

-

Protocol: In Vivo Pretargeted Tumor Imaging

This protocol outlines a general workflow for non-invasive tumor imaging in a mouse model.[8][19][20] All animal procedures must be approved by an appropriate institutional animal care and use committee (IACUC).

Materials:

-

Tumor-bearing mouse model.

-

TCO-conjugated targeting vector (e.g., antibody, nanobody) in sterile PBS.

-

This compound in a sterile, injectable formulation (e.g., PBS with 5% DMSO).

-

In vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

Methodology:

-

Phase 1: Targeting Vector Administration:

-

Administer the TCO-conjugated targeting vector to the mouse, typically via intravenous (tail vein) injection. The dose will depend on the specific vector used (e.g., 50-100 µg for an antibody).

-

Allow the vector to circulate and accumulate at the tumor site. This requires a waiting period that depends on the pharmacokinetics of the vector (e.g., 24-72 hours for a full-sized monoclonal antibody). This period also allows for clearance of unbound vector from the bloodstream, which is critical for reducing background.

-

-

Phase 2: Fluorescent Probe Administration:

-

After the appropriate waiting period, administer the this compound probe via intravenous injection. A typical dose is 1-5 nmol per mouse.

-

-

Phase 3: Imaging:

-

Image the mouse at multiple time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window.

-

Anesthetize the mouse (e.g., with isoflurane) and place it in the in vivo imaging system.

-

Acquire fluorescence images using a Cy5 filter set (e.g., Excitation: 640 nm, Emission: 680 nm).

-

A significant increase in fluorescence intensity at the tumor site relative to surrounding tissues indicates successful pretargeting and in vivo ligation.

-

-

Ex Vivo Analysis (Optional):

-

At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, etc.).

-

Image the dissected tissues to confirm the biodistribution of the fluorescent signal.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazine as a general phototrigger to turn on fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Sulfo-Cy5-Tetrazine, 1801695-57-7 | BroadPharm [broadpharm.com]

- 18. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfo-Cy5-Methyltetrazine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cy5-Methyltetrazine, a key reagent in advanced bioconjugation and imaging techniques. The information is tailored for professionals in the fields of chemical biology, drug development, and molecular imaging.

Core Chemical Properties and Structure

This compound is a fluorescent labeling reagent that combines the far-red emitting Sulfo-Cy5 fluorophore with a highly reactive methyltetrazine moiety. This combination makes it an invaluable tool for bioorthogonal chemistry, particularly for the rapid and specific labeling of biomolecules in complex biological systems. The sulfonate groups on the cyanine (B1664457) dye enhance its water solubility, a critical feature for biological applications.[1][2]

The key feature of this compound is its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) derivatives.[3] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for live-cell and in vivo applications.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₁N₇O₁₀S₃ | [4][5][6] |

| Molecular Weight | 934.11 g/mol | [4][7] |

| Excitation Maximum (λex) | ~647 nm | [4][7] |

| Emission Maximum (λem) | ~668 nm | [7] |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4] |

| Solubility | Water, DMSO, DMF | [4] |

| Purity | Typically ≥95% (HPLC) | [4] |

Experimental Protocols: Pre-targeted Live-Cell Imaging

A prominent application of this compound is in pre-targeted imaging, a two-step labeling strategy that significantly enhances signal-to-noise ratios in cellular and in vivo imaging. This protocol outlines a general workflow for pre-targeted live-cell imaging using a TCO-modified antibody and this compound.

I. Preparation of TCO-Modified Antibody

-

Protein Preparation: Dissolve the antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.

-

TCO-NHS Ester Solution: Prepare a stock solution of a TCO-PEG-NHS ester in anhydrous DMSO or DMF. The PEG linker helps to improve solubility and reduce steric hindrance.

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5-9.0 using a sodium bicarbonate solution.

-

Add the TCO-NHS ester solution to the antibody solution at a molar ratio of 5-20 fold excess of the TCO reagent. The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification: Remove the unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the modified and unmodified antibody.

II. Pre-targeting and Labeling of Live Cells

-

Cell Culture: Culture live cells on glass-bottom dishes suitable for microscopy.

-

Pre-targeting Step:

-

Incubate the cultured cells with the TCO-modified antibody in a suitable live-cell imaging medium at a concentration of 10-100 nM.

-

Incubate for 30-60 minutes at 37°C to allow the antibody to bind to its target on the cell surface.

-

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-modified antibody.

-

Labeling with this compound:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

-

Dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.

-

Add the this compound solution to the cells.

-

-

Image Acquisition:

-

Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).

-

The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the application of this compound.

Caption: Pre-targeting experimental workflow.

Caption: Inverse-electron-demand Diels-Alder reaction.

References

- 1. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 1801924-46-8 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy5-Methyltetrazine

This in-depth technical guide provides a comprehensive overview of the spectral properties of Sulfo-Cy5-Methyltetrazine, a water-soluble, far-red fluorescent dye essential for bioorthogonal labeling and imaging. The document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques.

Core Spectral and Physicochemical Properties

This compound is a derivative of the popular Cy5 dye, modified with a methyltetrazine moiety for click chemistry applications.[1][2][3] The addition of sulfo- groups enhances its water solubility, making it highly suitable for biological applications in aqueous environments.[4][5] Its primary application involves the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO)-tagged molecules, a bioorthogonal reaction with exceptional kinetics that does not require a copper catalyst.[6][7] This specificity makes it a valuable tool for labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and in vivo imaging.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources. These values are crucial for designing experiments and setting up instrumentation for optimal fluorescence detection.

| Parameter | Value | Source(s) |

| Excitation Maximum (λex) | ~646 - 649 nm | [4][5][8] |

| Emission Maximum (λem) | ~655 - 671 nm | [5][6][8] |

| Stokes Shift | ~16 nm | [4] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L⋅mol⁻¹⋅cm⁻¹ | [5][8][9] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [9] |

| Molecular Weight | ~934.1 g/mol | [8] |

| Solubility | Water, DMSO, DMF | [6][8] |

Experimental Protocols

Determining Excitation and Emission Spectra

This section outlines a detailed methodology for measuring the fluorescence excitation and emission spectra of this compound.

Objective: To determine the wavelengths of maximum fluorescence excitation and emission for this compound in a specific solvent or buffer.

Instrumentation: A spectrofluorometer equipped with a high-energy light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).[10]

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions from the stock solution. The final concentration should result in an absorbance value between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer to confirm it is within the optimal range.

-

Prepare a solvent-only blank sample.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.

-

Set the excitation and emission slit widths. Narrower slits (e.g., 2 nm) provide higher resolution but lower signal, while wider slits increase the signal but reduce resolution.[11]

-

-

Emission Spectrum Measurement:

-

Place the solvent blank in the cuvette holder and measure its emission spectrum across a defined range (e.g., 600 nm to 800 nm) using a fixed excitation wavelength (e.g., 640 nm). This will account for background signals, including Raman scattering from the solvent.[11]

-

Replace the blank with the this compound sample.

-

Set the excitation wavelength to the known absorption maximum (~646 nm).[4]

-

Scan the emission monochromator over a wavelength range that covers the expected emission, for instance, from 650 nm to 750 nm.[12]

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both the emission and excitation spectra.

-

Identify and label the peak wavelengths for λex and λem.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the use of this compound.

Caption: Bioorthogonal labeling workflow using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 5. Sulfo-Cy5-Tetrazine, 1801695-57-7 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 1801924-46-8 | BroadPharm [broadpharm.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. ossila.com [ossila.com]

- 11. chemistry.montana.edu [chemistry.montana.edu]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

A Technical Guide to the Solubility of Sulfo-Cy5-Methyltetrazine in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Sulfo-Cy5-Methyltetrazine, a key reagent in bioconjugation and fluorescence labeling. Understanding the solubility of this fluorophore is critical for its effective use in experimental design, ensuring optimal reaction conditions and reliable results in various research and drug development applications.

Core Concepts: Structure and Solubility

This compound is a derivative of the cyanine (B1664457) 5 (Cy5) dye, modified with two key functional groups that dictate its solubility profile:

-

Sulfonate Groups (Sulfo-): The presence of sulfonate groups significantly enhances the hydrophilicity of the molecule. This makes Sulfo-Cy5 and its derivatives, including the methyltetrazine variant, highly soluble in aqueous solutions.[1][2][3] This property is particularly advantageous for labeling biological molecules like proteins and nucleic acids in their native aqueous environments, often eliminating the need for organic co-solvents that could denature the biomolecules.[4][5]

-

Methyltetrazine Group: This moiety is crucial for its utility in "click chemistry," specifically for reacting with trans-cyclooctene (B1233481) (TCO) modified molecules in bioorthogonal labeling reactions.

The combination of a hydrophilic core and a reactive handle makes this compound a versatile tool for fluorescently labeling biomolecules in complex biological systems.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not readily published, data for structurally similar sulfonated cyanine dyes provides a strong reference point. The solubility of these compounds is generally high in polar solvents. A closely related compound, sulfo-Cyanine5 carboxylic acid, is well soluble in water, DMF, and DMSO at a concentration of 0.35 M, which is equivalent to 240 g/L.[4] Based on this, the solubility of this compound is expected to be in a similar high range.

| Solvent | Qualitative Solubility | Quantitative Estimate (based on sulfo-Cy5 carboxylic acid) |

| Aqueous Buffers (e.g., PBS) | High / Very Good[6][7] | Likely similar to water |

| Water | High / Very Good[6][7] | ~240 g/L[4] |

| Dimethyl Sulfoxide (DMSO) | Good / Soluble[6][7] | ~240 g/L[4] |

| Dimethylformamide (DMF) | Good / Soluble[6][7] | ~240 g/L[4] |

| Dichloromethane (DCM) | Soluble[6][7] | No quantitative data available |

| Ethanol | Moderate (by inference from similar non-sulfonated dyes) | No quantitative data available |

| Non-polar Organic Solvents | Practically Insoluble[4] | Not recommended |

Experimental Protocol: Spectrophotometric Determination of Saturated Solubility

This protocol outlines a general method for determining the saturated solubility of this compound in a solvent of interest using UV-Visible spectrophotometry. This method leverages the strong absorbance of cyanine dyes to quantify their concentration.

Principle: A calibration curve of absorbance versus known concentrations of the dye is first generated. Then, a saturated solution is prepared, and after equilibration, the concentration of the dissolved dye in the supernatant is determined using the calibration curve and Beer-Lambert Law.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (as appropriate for the solvent and wavelength)

-

Volumetric flasks and pipettes

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of Sulfo-Cy5 (approximately 647 nm).[6]

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear, and the slope will be the molar absorptivity (ε).[8][9]

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Seal the vial and agitate it (e.g., using a vortex mixer or orbital shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with the solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted supernatant and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the experimental temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound for a specific application.

Caption: Logical workflow for assessing this compound solubility.

Signaling Pathways and Experimental Workflows

While this compound itself is not part of a signaling pathway, it is a tool used to visualize and track molecules that are. For example, if a protein involved in a specific signaling cascade is tagged with this compound, its localization and trafficking can be monitored using fluorescence microscopy.

The following diagram illustrates a typical experimental workflow for labeling a target protein with this compound via click chemistry.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. ibiantech.com [ibiantech.com]

- 6. Spectrophotometric Measurements in the Dyestuffs Industry* [opg.optica.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

Mechanism of Sulfo-Cy5-Methyltetrazine reaction with TCO

An In-Depth Technical Guide to the Sulfo-Cy5-Methyltetrazine and TCO Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of chemical biology, diagnostics, and therapeutics, the ability to selectively modify biomolecules in complex biological environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, enabling specific chemical reactions to occur within living systems without interfering with native biochemical processes.[1][2] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO).[3][4][5]

This ligation stands out due to its exceptionally rapid kinetics, high specificity, and biocompatibility, as it proceeds cleanly without the need for cytotoxic catalysts.[3][5][6] The reaction between this compound and a TCO-modified molecule leverages these advantages, providing a robust method for attaching a bright, water-soluble, far-red fluorescent probe to a target of interest. This guide offers a comprehensive technical overview of the reaction mechanism, quantitative performance data, detailed experimental protocols, and key applications.

The Core Reaction Mechanism

The conjugation of this compound with TCO is a bioorthogonal reaction classified as an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[4][6][7] In this reaction, the roles of the traditional Diels-Alder components are reversed: the methyltetrazine ring acts as the electron-poor diene, while the highly strained TCO serves as the electron-rich dienophile.[1]

The mechanism proceeds in two primary stages:

-

Cycloaddition: The tetrazine and TCO rapidly react to form a transient 4,5-dihydropyridazine intermediate.[1][6]

-

Irreversible Retro-Diels-Alder: This intermediate is unstable and instantaneously undergoes an irreversible retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂).[6]

The sole byproduct of this clean and efficient reaction is inert nitrogen gas, making it highly suitable for in vivo applications.[6] The final product is a stable pyridazine, covalently linking the Sulfo-Cy5 fluorophore to the TCO-tagged molecule. Many tetrazine-fluorophore constructs are designed to be fluorogenic, where the fluorescence is significantly "turned on" or enhanced post-reaction, leading to a high signal-to-noise ratio.[8][9]

Data Presentation: Reagent Properties and Reaction Kinetics

The selection of a fluorophore and conjugation chemistry is driven by quantitative metrics. Sulfo-Cy5 is a bright, hydrophilic, far-red dye, and its ligation with TCO is characterized by exceptionally fast kinetics.

Table 1: Properties of Sulfo-Cy5-Tetrazine

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (Abs) | ~649 nm | [10] |

| Emission Maximum (Em) | ~671 nm | [10] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [10] |

| Recommended Laser Lines | 633 nm, 647 nm | [10] |

| Solubility | Good aqueous solubility | [7][11][12] |

| pH Sensitivity | Insensitive from pH 4 to 10 |[10] |

Table 2: Quantitative Reaction Parameters for Methyltetrazine-TCO Ligation

| Parameter | Value / Condition | Reference |

|---|---|---|

| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | [3][5][13] |

| Reaction pH | 6.0 - 9.0 (Optimal in PBS at pH 7.4) | [6][13] |

| Reaction Temperature | 4°C, Room Temperature (~25°C), or 37°C | [13][14] |

| Reaction Time | 5 - 60 minutes (application dependent) | [13][14] |

| Required Catalyst | None (Biocompatible) | [5][6] |

| Stability | Methyltetrazine is stable at physiological pH |[11][15] |

Experimental Protocols

This section provides a generalized protocol for labeling a TCO-modified protein with this compound. Adjustments to concentration, molar ratios, and incubation time may be necessary based on the specific biomolecule and application.

Reagent Preparation

-

TCO-Modified Protein: Prepare the TCO-functionalized protein in a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). Ensure the buffer is free of primary amines like Tris if the TCO group was introduced via an NHS ester. The protein concentration should typically be 1-5 mg/mL.[14]

-

This compound Stock Solution: Immediately before use, dissolve the lyophilized this compound powder in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[8][14] Vortex briefly to ensure complete dissolution.

Ligation Reaction

-

To your TCO-modified protein solution, add the calculated volume of the this compound stock solution. A 1.5 to 5-fold molar excess of the tetrazine dye over the protein is often used to ensure complete labeling.[13]

-

Incubate the reaction mixture for 30-60 minutes at room temperature.[13][14] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2 hours).[13][14]

-

Crucially, protect the reaction vial from light using aluminum foil or an amber tube to prevent photobleaching of the Cy5 dye.[14]

Purification of the Conjugate

-

After incubation, remove unreacted this compound to prevent background signal.

-

Spin Desalting Columns: For proteins larger than 5 kDa, spin desalting is a rapid and effective method for purification.[13][14] Equilibrate the column with your desired storage buffer before loading the reaction mixture.

-

Size-Exclusion Chromatography (SEC): For higher purity or more complex mixtures, FPLC or HPLC-based SEC can be employed to separate the labeled conjugate from free dye.[13][14]

Analysis and Confirmation of Labeling

-

UV-Vis Spectroscopy: Confirm successful conjugation by measuring the absorbance spectrum of the purified product. The spectrum should show the protein absorbance peak (~280 nm) and the characteristic Sulfo-Cy5 peak (~649 nm).[10][14] Reaction progress can also be monitored by the disappearance of the tetrazine absorbance between 510-550 nm.[6]

-

SDS-PAGE: Analyze the purified conjugate via SDS-PAGE. The labeled protein can be directly visualized by in-gel fluorescence scanning before staining. A slight shift in molecular weight may also be apparent.[14]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Use mass spectrometry for unambiguous confirmation of conjugation and to determine the precise mass of the final product.[14]

Applications in Research and Drug Development

The speed and selectivity of the tetrazine-TCO ligation have made it an invaluable tool for a wide range of applications, most notably in pretargeted imaging and therapy.[1][16] In a pretargeting strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibodies are cleared from circulation, a much smaller, rapidly clearing tetrazine-linked payload (like Sulfo-Cy5) is administered. The bioorthogonal reaction occurs specifically at the target site, concentrating the payload and dramatically improving the signal-to-background ratio for imaging or the therapeutic index for a drug.[3]

Other key applications include:

-

Live-Cell Imaging: Rapidly label cellular components in real-time with minimal perturbation.[5]

-

Antibody-Drug Conjugates (ADCs): Construct precisely defined ADCs with controlled drug-to-antibody ratios.[5]

-

Click-to-Release Systems: Design prodrugs that release a therapeutic agent upon reaction with a tetrazine, enabling targeted drug activation.[2][17]

-

Biomolecule Assembly: Covalently link different biomolecules (proteins, nucleic acids, etc.) to create novel functional constructs.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 9. Mechanism‐Based Fluorogenic trans‐Cyclooctene–Tetrazine Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. This compound, 1801924-46-8 | BroadPharm [broadpharm.com]

- 12. Sulfo-Cy5-Tetrazine | CAS: 1801695-57-7 | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Water-Soluble Tetrazine Dyes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of water-soluble tetrazine dyes, a cornerstone of bioorthogonal chemistry for in vivo imaging. This document details their core properties, provides structured data for comparative analysis, and offers detailed experimental protocols for their application. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful tools in their work.

Introduction to Tetrazine Bioorthogonal Chemistry

At the heart of in vivo imaging with tetrazine dyes lies the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1][2] This reaction occurs between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] The key advantages of this "click chemistry" for biological applications are its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without interfering with native biological processes.[1][2]

A significant advancement in this field is the development of fluorogenic tetrazine probes. In these molecules, the tetrazine moiety quenches the fluorescence of a conjugated dye.[3] Upon reaction with a TCO, the tetrazine is consumed, leading to a "turn-on" of the fluorescence signal.[3] This property is highly advantageous for in vivo imaging as it significantly reduces background fluorescence, thereby enhancing the signal-to-noise ratio.[3]

Quantitative Data on Water-Soluble Tetrazine Dyes

The selection of a tetrazine dye for a specific application depends on its photophysical properties and reaction kinetics. The following tables summarize key quantitative data for a range of water-soluble tetrazine dyes to facilitate comparison and selection.

Table 1: Photophysical Properties of Selected Water-Soluble Tetrazine Dyes

| Dye Class | Specific Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Turn-On Ratio | Reference |

| Xanthene | Fl-5-Tz | 495 | 521 | 0.0037 | 72 | [4] |

| Xanthene | Fl-6-Tz | 495 | 521 | 0.0025 | 109 | [4] |

| Xanthene | OG-5-Tz | 508 | 529 | 0.0046 | 46 | [4] |

| Xanthene | OG-6-Tz | 508 | 529 | 0.0031 | 83 | [4] |

| Xanthene | Rh-5-Tz | 554 | 577 | 0.037 | 22 | [4] |

| Xanthene | Rh-6-Tz | 554 | 577 | 0.031 | 12 | [4] |

| Xanthene | SiRh-5-Tz | 650 | 665 | 0.020 | 1.8 (5.6 with protein) | [4] |

| Xanthene | SiRh-6-Tz | 649 | 664 | 0.017 | 3.7 | [4] |

| BODIPY | BODIPY-Tz | - | - | - | up to 1600 | [5] |

| ATTO Dyes | Me-Tet-ATTO488 | - | - | - | ≥ 6 | [3] |

| ATTO Dyes | Me-Tet-ATTO655 | - | - | - | ≥ 6 | [3] |

| ATTO Dyes | Me-Tet-ATTO680 | - | - | - | ≥ 6 | [3] |

| Cyanine | H-Tet-Cy3 | - | - | - | Low | [3] |

| Cyanine | H-Tet-Cy5 | - | - | - | Low | [3] |

| Chiral Tetrazine | Derivative 1 | 520 | - | 0.00013 | - | [6] |

| Chiral Tetrazine | Derivative 2 | 521 | - | 0.00025 | - | [6] |

Note: "-" indicates data not specified in the cited sources. Quantum yields are for the unreacted dyes. Turn-on ratios can vary with the specific TCO reaction partner.

Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligations

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |

| 3-H-6-Pyridyl-Tetrazine | TCO | ~3,000 | Serum | [7] |

| 3-CH₃-6-Pyridyl-Tetrazine | TCO | ~1,000 | Serum | [7] |

| 3-CO₂Et-6-Pyridyl-Tetrazine | TCO | ~10,000 | Serum | [7] |

| 3-CN-6-Pyridyl-Tetrazine | TCO | ~33,000 | Serum | [7] |

| 3-H-6-Pyrimidyl-Tetrazine | TCO | ~13,000 | Serum | [7] |

| 3-CH₃-6-Pyrimidyl-Tetrazine | TCO | ~5,000 | Serum | [7] |

| Hydrogen substituted tetrazine | TCO | up to 30,000 | PBS, 37°C | [4] |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C | [8] |

| 3-(3-fluorophenyl)-Tz core | axTCO-PEG₄ | 20,000 - 130,000 | DPBS | [9] |

| Bispyridyl Tetrazines | TCO | >50,000 | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving water-soluble tetrazine dyes.

Site-Specific Antibody Conjugation with TCO-NHS Ester

This protocol outlines the steps for conjugating a trans-cyclooctene (TCO) moiety to an antibody via N-hydroxysuccinimide (NHS) ester chemistry, preparing it for pretargeted imaging with a tetrazine dye.

Materials:

-

Antibody of interest (e.g., at 2 mg/mL)

-

TCO-PEG4-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1X Phosphate-Buffered Saline (PBS), pH 7.4

-

0.5 M Sodium Bicarbonate (NaHCO₃), pH 8.75

-

1 M Tris, pH 8.0

-

Spin Desalting Columns (e.g., 40K MWCO)

-

Amicon Ultra Centrifugal Filter Units (e.g., 30K MWCO)

Procedure:

-

Antibody Purification:

-

If the antibody solution contains stabilizers like BSA or glycine, it must be purified.

-

Wash the antibody with 1X PBS using an Amicon ultra centrifugal filter. Add 500 µL of 1X PBS to the antibody solution and centrifuge at 14,000 x g for 10 minutes. Discard the flow-through. Repeat the wash step.[10]

-

Collect the purified antibody by a reverse spin at 1,000 x g for 2 minutes.[10]

-

Measure the antibody concentration using a NanoDrop at 280 nm.

-

-

NHS Ester Preparation:

-

Allow the TCO-PEG4-NHS ester to warm to room temperature for at least 20 minutes before opening to prevent condensation.

-

Prepare a 10 mg/mL stock solution of the TCO-PEG4-NHS ester in anhydrous DMSO.[10]

-

-

Antibody Labeling:

-

Dilute the purified antibody to 2 mg/mL in a buffer containing approximately 100 mM sodium bicarbonate, pH 8.75.[10]

-

Add the TCO-PEG4-NHS ester stock solution to the antibody solution to achieve a desired molar excess (e.g., 3:1, 9:1, 15:1).[10]

-

Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle mixing.[10]

-

-

Reaction Quenching:

-

Purification of the TCO-Conjugated Antibody:

-

Equilibrate a spin desalting column with 1X PBS according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the column and centrifuge at 1,500 x g for 2 minutes to collect the purified TCO-conjugated antibody.[10]

-

For further concentration and buffer exchange, use an Amicon ultra centrifugal filter.[10]

-

Measure the final concentration of the TCO-conjugated antibody at 280 nm. The degree of labeling can be determined using methods such as reacting with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.

-

Pretargeted In Vivo Fluorescence Imaging

This protocol describes a general workflow for in vivo imaging using a TCO-modified antibody and a water-soluble tetrazine dye.

Materials:

-

Animal model with the target of interest (e.g., tumor-bearing mouse)

-

TCO-conjugated antibody (from Protocol 3.1)

-

Water-soluble, fluorogenic tetrazine dye

-

Sterile 1X PBS

-

In vivo imaging system (e.g., IVIS, Pearl)

Procedure:

-

Administration of TCO-Conjugated Antibody:

-

Administer the TCO-conjugated antibody to the animal model via intravenous (tail vein) injection. The dose will depend on the specific antibody and target, but a typical starting point is 100-200 µg per mouse.[11]

-

Allow the antibody to accumulate at the target site and for unbound antibody to clear from circulation. This pretargeting interval is typically 24-72 hours, depending on the antibody's pharmacokinetics.[11]

-

-

Administration of Tetrazine Dye:

-

Prepare a solution of the water-soluble tetrazine dye in sterile 1X PBS. The amount to inject will depend on the dye's properties and the desired signal, but a molar equivalent or a slight excess relative to the estimated localized antibody is a common starting point.

-

Inject the tetrazine dye solution intravenously into the pre-targeted animal.

-

-

In Vivo Fluorescence Imaging:

-

At various time points after the tetrazine dye injection (e.g., 1, 4, 8, 24 hours), anesthetize the animal.

-

Place the animal in the in vivo imaging system.

-

Acquire fluorescence images using the appropriate excitation and emission filters for the chosen dye.

-

Acquire a photographic or anatomical reference image.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in background regions.

-

Calculate the target-to-background ratio at each time point to determine the optimal imaging window.

-

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the application of water-soluble tetrazine dyes.

Caption: Workflow for pretargeted in vivo imaging using a TCO-antibody and a tetrazine-dye.

Caption: Visualizing MAPK signaling by labeling a TCO-modified kinase (MEK) with a tetrazine-dye.

Caption: Logical relationship of steps in a typical pretargeted bioorthogonal imaging experiment.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. furthlab.xyz [furthlab.xyz]

- 11. researchgate.net [researchgate.net]

The Methyltetrazine Advantage: A Technical Guide to Advanced Bioorthogonal Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has fundamentally transformed our ability to study and manipulate biological systems in their native environments. Among the reactions in the chemical biologist's toolkit, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne stands out for its exceptional speed and biocompatibility. This guide provides an in-depth exploration of methyltetrazine, a key player in this field, highlighting its distinct advantages and providing practical data and protocols for its application. Methyltetrazine offers an optimal balance of high stability and rapid reaction kinetics, making it an invaluable tool for live-cell imaging, drug delivery, and in vivo studies.[1][2]

Core Advantages of Methyltetrazine

Methyltetrazine distinguishes itself from other bioorthogonal reagents through a combination of highly desirable characteristics:

-

Exceptional Reaction Kinetics: The IEDDA reaction involving tetrazines is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[3] This allows for efficient labeling and conjugation at very low, nanomolar to micromolar concentrations, minimizing potential cytotoxicity and off-target effects.[4] The reaction is catalyst-free, proceeding rapidly under physiological conditions (aqueous media, room temperature, and neutral pH).[4][5]

-

Superior Stability: A critical consideration for any bioorthogonal probe is its stability in a complex biological milieu. While highly reactive tetrazines can sometimes suffer from degradation, 6-methyl-substituted tetrazines exhibit enhanced stability in aqueous media and serum compared to their unsubstituted (hydrogen) counterparts.[1][6][7] This stability ensures that the probe remains intact and reactive over the extended time courses often required for biological experiments.[8]

-

Biocompatibility and Bioorthogonality: The tetrazine and its reaction partners, such as trans-cyclooctene (B1233481) (TCO), are highly specific for each other and do not react with naturally occurring functional groups found in biological systems.[5] This high degree of bioorthogonality ensures clean, specific labeling with minimal background interference.[3] The reaction is non-toxic, and the only byproduct is nitrogen gas, making it ideal for live-cell and in vivo applications.[5]

-

Fluorogenic Potential: A significant advantage of the tetrazine ligation is its application in creating fluorogenic probes. The tetrazine moiety can effectively quench the fluorescence of a nearby fluorophore. Upon reaction with a dienophile, this quenching effect is eliminated, leading to a "turn-on" fluorescence signal.[7] This provides a low-noise, high-contrast readout for imaging applications.

Quantitative Performance Analysis

The selection of a bioorthogonal pair is a data-driven decision. The following tables summarize key quantitative metrics for methyltetrazine and related compounds, providing a basis for experimental design.

Table 1: Comparative Reaction Kinetics (k₂) of Tetrazines with Various Dienophiles

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Methyltetrazine (Me-Tz) | axial-TCO (4a-TCO) | ~1,600 | PBS, 37°C |

| Phenyl-tetrazine (Ph-Tz) | axial-TCO (4a-TCO) | ~1,700 | PBS, 37°C |

| Pyridyl-tetrazine (Py-Tz) | axial-TCO (4a-TCO) | ~17,000 | PBS, 37°C |

| Hydrogen-tetrazine (H-Tz) | axial-TCO (4a-TCO) | ~31,000 | PBS, 37°C |

| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | 25 | MeOH, RT |

| 3-phenyl-6-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | 8.5 | MeOH, RT |

| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | 3.6 | MeOH, RT |

| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 0.28 | MeOH, RT |

(Data sourced from multiple studies for comparison)[3][9]

Table 2: Stability of Various Tetrazine Derivatives

| Tetrazine Derivative | Medium | Stability Metric | Conditions |

| Methyltetrazine (Me-Tz) | DMEM + 10% FBS | ~80% remaining after 24h | 37°C |

| Phenyl-tetrazine (Ph-Tz) | DMEM + 10% FBS | >90% remaining after 24h | 37°C |

| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS | ~50% remaining after 24h | 37°C |

| Hydrogen-tetrazine (H-Tz) | DMEM + 10% FBS | <10% remaining after 24h | 37°C |

| Dimethyltetrazine | PBS | ~50% hydrolyzed after 14h | Not Specified |

| Dipyridyl-tetrazine | PBS | Half-life of 9.6 hours | Not Specified |

(Data sourced from multiple studies for comparison)[6][9]

Experimental Workflows and Logical Diagrams

The versatility of methyltetrazine chemistry lends itself to sophisticated experimental designs, particularly in therapeutics and diagnostics.

Pre-targeted Imaging Workflow

Pre-targeting is a multi-step strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent, significantly improving target-to-background ratios.[10]

Caption: Workflow for in vivo pre-targeted imaging using the TCO-methyltetrazine reaction.

Antibody-Drug Conjugate (ADC) Click-to-Release Workflow

This workflow illustrates how methyltetrazine can trigger the release of a cytotoxic drug from an ADC in the tumor microenvironment, a strategy that can enhance the therapeutic window.[11]

Caption: Click-to-release mechanism for targeted drug delivery using an ADC.

Key Experimental Protocols

The following are detailed methodologies for common applications of methyltetrazine-based click chemistry.

Protocol 1: Protein-Protein Conjugation

This protocol describes the cross-linking of two distinct protein populations using TCO and methyltetrazine functionalities.[5]

Materials:

-

Protein 1 and Protein 2

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG8-NHS)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Spin desalting columns

-

DMSO or DMF

Procedure:

-

Protein 1 Activation with TCO: a. Dissolve 100 µg of Protein 1 in 100 µL of PBS. b. Add 5 µL of 1 M NaHCO₃ to the solution. c. Immediately add a 20-fold molar excess of TCO-PEG-NHS ester (dissolved in DMSO/DMF) to the protein solution. d. Incubate the reaction at room temperature for 60 minutes with gentle rotation. e. Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS.

-

Protein 2 Activation with Methyltetrazine: a. Dissolve 100 µg of Protein 2 in 100 µL of PBS. b. Add 5 µL of 1 M NaHCO₃ to the solution. c. Immediately add a 20-fold molar excess of Methyltetrazine-PEG-NHS ester (dissolved in DMSO/DMF) to the protein solution. d. Incubate the reaction at room temperature for 60 minutes with gentle rotation. e. Remove excess, unreacted methyltetrazine reagent using a spin desalting column equilibrated with PBS.[5]

-

IEDDA Conjugation: a. Mix the purified TCO-activated Protein 1 and the methyltetrazine-activated Protein 2 in a 1:1 molar ratio. b. Allow the reaction to proceed for 1 hour at room temperature with gentle rotation. c. The resulting protein-protein conjugate is now ready for use or further purification if necessary.[5]

Protocol 2: Live Cell Surface Labeling and Immobilization

This protocol details the labeling of cell surface proteins with TCO and subsequent immobilization onto a methyltetrazine-functionalized glass surface for imaging.[12]

Materials:

-

Adherent or suspension cells

-

TCO-NHS ester or TCO-conjugated antibody

-

Methyltetrazine-triethoxysilane (MTZ-TES)

-

Glass coverslips

-

Anhydrous toluene, Ethanol

-

PBS, Cell culture medium

-

Fluorescence microscope

Procedure:

-

Preparation of Methyltetrazine-Functionalized Coverslips: a. Clean glass coverslips thoroughly with water and ethanol, then dry under a nitrogen stream. b. Prepare a 1% (v/v) solution of MTZ-TES in anhydrous toluene. c. Immerse the cleaned coverslips in the MTZ-TES solution for 2-4 hours at room temperature. d. Rinse the coverslips with anhydrous toluene, then with ethanol, and dry under nitrogen. e. Cure the coverslips by baking at 110°C for 30-60 minutes. Store in a desiccator.[12]

-

Cell Labeling with TCO: a. Culture cells to the desired confluency. b. To label cell surface proteins, incubate the cells with an appropriate concentration of TCO-NHS ester in PBS for 30-60 minutes at room temperature. c. Alternatively, use a TCO-conjugated antibody targeting a specific surface antigen. d. Wash the cells three times with PBS to remove unreacted TCO reagent. e. Resuspend the TCO-labeled cells in fresh cell culture medium.[12]

-

Cell Immobilization and Imaging: a. Place a sterile, methyltetrazine-functionalized coverslip into an imaging chamber. b. Add the TCO-labeled cell suspension to the chamber. c. Incubate for 15-60 minutes to allow the bioorthogonal reaction to immobilize the cells on the surface. d. Gently wash with pre-warmed culture medium to remove non-adherent cells. e. Mount the chamber on a microscope for live-cell imaging.[12]

Conclusion

Methyltetrazine has firmly established itself as a cornerstone of bioorthogonal chemistry. Its combination of rapid, catalyst-free kinetics, excellent physiological stability, and true bioorthogonality provides researchers with a powerful and reliable tool.[1][5] The ability to fine-tune reactivity and stability through subtle structural modifications continues to expand its utility.[8][9] For professionals in drug development and chemical biology, mastering the application of methyltetrazine is essential for developing next-generation diagnostics, therapeutics like ADCs, and advanced in vivo imaging strategies.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 11. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

- 12. benchchem.com [benchchem.com]

Sulfo-Cy5-Methyltetrazine: A Technical Guide to Bioorthogonal Labeling of Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5-Methyltetrazine, a water-soluble, far-red fluorescent probe designed for the specific labeling of proteins and nucleic acids. This guide details the core principles of its application in bioorthogonal chemistry, provides key quantitative data, and offers detailed experimental protocols for its use in various research and drug development contexts.

Core Concepts: Bioorthogonal Labeling with this compound

This compound is a powerful tool for fluorescently labeling biomolecules in complex biological systems.[1] Its utility is rooted in the principles of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2] This bioorthogonal reaction occurs between the methyltetrazine moiety of the dye and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group.[1][2]

The key advantages of this system include:

-

High Specificity: The reaction is highly selective and does not interfere with native biological processes.[3]

-

Fast Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, enabling efficient labeling even at low concentrations of reactants.

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[1][4]

-

Fluorogenic Potential: In many cases, the fluorescence of the Cy5 dye is partially quenched by the tetrazine group. Upon reaction with a TCO-modified molecule, this quenching is relieved, leading to a significant increase in fluorescence, which can improve the signal-to-noise ratio in imaging applications.[5][6]

-

High Water Solubility: The presence of sulfo- groups enhances the water solubility of the dye, making it ideal for use in aqueous biological buffers.[7]

Physicochemical and Spectroscopic Properties

Accurate quantitative data is crucial for the successful design of labeling experiments and for the analysis of results. The key properties of this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1801924-46-8 | [1] |

| Molecular Formula | C44H51N7O10S3 | [1] |

| Molecular Weight | 934.1 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1][7] |

| Storage Conditions | -20°C, desiccated, protected from light | [1][8] |

Table 2: Spectroscopic and Performance Data

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~647-649 nm | [1][7] |

| Emission Maximum (λem) | ~655-670 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][7] |

| Fluorescence Quantum Yield (Φ) | ~0.28 (for a similar sulfo-Cyanine5 tetrazine) | [8] |

| Recommended Laser Lines | 633 nm, 647 nm | [4] |

| pH Sensitivity | pH insensitive from pH 4 to 10 | [4] |

Reaction Mechanism and Experimental Workflows

The core of labeling with this compound is the iEDDA reaction. This reaction is depicted below, followed by a generalized experimental workflow for labeling biomolecules.

A typical experimental workflow for labeling and analysis is outlined below.

Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins and nucleic acids with this compound. These are starting points and may require optimization for specific biomolecules and applications.

Protocol 1: Labeling of TCO-Modified Proteins

This protocol assumes the protein of interest has been modified to contain a TCO group.

Materials:

-

TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 1-10 mM. This stock solution can be stored in aliquots at -20°C, protected from light and moisture.

-

-

Prepare the Labeling Reaction:

-

Dissolve the TCO-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.

-

-

Purification:

-

Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for the Cy5 dye).

-

Protocol 2: Labeling of TCO-Modified Nucleic Acids

This protocol is suitable for labeling TCO-modified DNA or RNA.

Materials:

-

TCO-modified nucleic acid

-

This compound

-

Anhydrous DMSO or DMF

-

Nuclease-free water

-

Ethanol (B145695) (100%)

-

3 M Sodium Acetate, pH 5.2

-

Purification column (e.g., size-exclusion or oligo cleanup column)

Procedure:

-

Prepare this compound Stock Solution:

-

Follow step 1 from the protein labeling protocol.

-

-

Prepare the Labeling Reaction:

-

Dissolve the TCO-modified nucleic acid in nuclease-free water or a suitable buffer (e.g., TE buffer).

-

Add a 2 to 10-fold molar excess of the this compound stock solution.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

The unreacted dye can be removed by ethanol precipitation or by using a suitable purification column according to the manufacturer's instructions.

-

For ethanol precipitation:

-

Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

-

Add 2.5-3 volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge to pellet the nucleic acid, wash with 70% ethanol, and resuspend in a suitable buffer.

-

-

-

Characterization:

-

The labeling efficiency can be assessed by gel electrophoresis with fluorescence imaging or by UV-Vis spectroscopy.

-

Application in Live-Cell Imaging: A Pre-targeting Strategy

A powerful application of this compound is in live-cell imaging using a pre-targeting approach. This minimizes the exposure of cells to potentially harmful antibodies or high concentrations of dye.

This strategy allows for the specific visualization of cell surface proteins and can be adapted to study receptor trafficking, internalization, and other dynamic cellular processes.

Conclusion

This compound is a versatile and robust fluorescent probe for the bioorthogonal labeling of proteins and nucleic acids. Its excellent water solubility, high reactivity, and favorable spectroscopic properties make it an invaluable tool for researchers in molecular biology, cell biology, and drug development. The detailed protocols and data provided in this guide serve as a foundation for the successful implementation of this technology in a wide range of applications, from in vitro bioconjugation to advanced live-cell imaging.

References

- 1. This compound, 1801924-46-8 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfo-Cy5-Tetrazine, 1801695-57-7 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder Cycloaddition for Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly evolved from a niche cycloaddition to a cornerstone of modern chemical biology, bioconjugation, and drug development.[1][2] Its remarkable speed, high selectivity, and ability to proceed in complex biological environments without the need for toxic catalysts have established it as a premier bioorthogonal "click" reaction.[2][3][4][5] This technical guide provides a comprehensive overview of the IEDDA reaction, including its core principles, quantitative kinetic data, detailed experimental protocols, and key applications in the life sciences.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][6] This is the reverse of the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[6][7] The unique reactivity of the IEDDA reaction is best understood through the lens of Frontier Molecular Orbital (FMO) theory.

Mechanism and Frontier Molecular Orbital (FMO) Theory

The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][8] A smaller energy gap leads to a faster reaction.[1][9] In the IEDDA reaction, the electron-rich dienophile has a high-energy HOMO, and the electron-deficient diene possesses a low-energy LUMO, resulting in a small HOMO-LUMO gap and consequently, rapid reaction kinetics.[1][6]

The reaction proceeds through a concerted [4+2] cycloaddition mechanism, forming a six-membered ring.[6][10] In the case of commonly used tetrazine dienes, this is followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, driving the reaction to completion and forming a stable dihydropyridine (B1217469) product, which then oxidizes to the corresponding pyridine.[3]

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Diels-Alder Reaction [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability of Sulfo-Cy5-Methyltetrazine at Physiological pH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Sulfo-Cy5-Methyltetrazine, a key reagent in bioconjugation and fluorescence imaging, under physiological pH conditions. Understanding the stability of this molecule is critical for its effective use in experimental design, particularly in applications requiring long incubation times in biological media, such as in vivo imaging and antibody-drug conjugate (ADC) development.

Introduction to this compound

This compound is a bifunctional molecule that combines the bright, far-red fluorescence of the Sulfo-Cy5 dye with the highly efficient and bioorthogonal reactivity of the methyltetrazine moiety. The sulfonated cyanine (B1664457) dye component imparts excellent water solubility and fluorescence properties that are largely independent of pH in the physiological range, making it a robust reporter molecule.[1] The methyltetrazine group enables rapid, catalyst-free "click" reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is characterized by its exceptional speed and selectivity, allowing for the precise labeling of biomolecules in complex biological systems.

The stability of the entire construct, particularly the tetrazine ring, at physiological pH (typically 7.4) and temperature (37°C) is a crucial parameter that dictates its utility in various applications. Degradation of the tetrazine moiety can lead to a loss of reactivity, hindering conjugation efficiency and potentially leading to inaccurate quantification or failed experiments.

Factors Influencing Tetrazine Stability

The stability of the 1,2,4,5-tetrazine (B1199680) ring is significantly influenced by the electronic properties of its substituents. A general trend has been observed where:

-

Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl), tend to increase the stability of the tetrazine ring. This is attributed to an increase in the electron density of the ring, making it less susceptible to nucleophilic attack by water or other nucleophiles present in biological media.

-

Electron-withdrawing groups (EWGs) , on the other hand, decrease the electron density of the tetrazine ring, which accelerates the IEDDA reaction rate but also renders the ring more prone to degradation.[1]

The methyl group in this compound, therefore, plays a crucial role in enhancing its stability compared to unsubstituted tetrazines, representing a balance between reactivity and stability.

Quantitative Stability Data

Table 1: Stability of Substituted Tetrazines in PBS (pH 7.4) at 37°C

| Tetrazine Derivative (Substituent) | Percent Remaining after 14 hours | Reference |

| Alkyl Substituted (e.g., Methyl) | High (>90%) | Inferred from[2] |

| Hydrogen Substituted | Moderate | [2] |

| Electron-Withdrawing Group Substituted | Low | [2] |

Table 2: Comparative Half-life of Tetrazine Derivatives in Serum

| Tetrazine Derivative (Substituents) | Half-life (t½) in Serum (hours) | Reference |

| H, Pyridyl | > 24 | [1] |

| CH₃, Pyridyl | > 24 | [1] |

| CO₂Et, Pyridyl | ~12 | [1] |

| CN, Pyridyl | < 1 | [1] |

| H, Pyrimidyl | ~12 | [1] |

| CH₃, Pyrimidyl | > 24 | [1] |

Data presented for methyl-substituted pyridyl and pyrimidyl tetrazines suggest that the presence of a methyl group significantly enhances stability in a complex biological medium.

Experimental Protocols for Stability Assessment

The stability of this compound can be empirically determined using straightforward analytical techniques. The following is a generalized protocol for assessing the hydrolytic stability of a tetrazine-containing compound at physiological pH.

Materials and Reagents

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Temperature-controlled incubator or water bath (37°C)

-

UV-Vis Spectrophotometer or a microplate reader

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector

Stability Assessment using UV-Vis Spectroscopy

This method relies on the characteristic visible absorbance of the tetrazine ring (typically around 520-540 nm). Degradation of the ring leads to a decrease in this absorbance.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Preparation of Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration that gives a reliable absorbance reading in the linear range of the spectrophotometer (e.g., 100-200 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

-

Incubation: Incubate the working solution in a sealed, light-protected container at 37°C.

-

Absorbance Measurements: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the solution and measure the absorbance at the λmax of the tetrazine moiety.

-

Data Analysis: Plot the absorbance as a function of time. The percentage of remaining tetrazine can be calculated at each time point relative to the initial absorbance at t=0.

Stability Assessment using High-Performance Liquid Chromatography (HPLC)